(4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-bromophenyl)-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O/c1-12-10-18-11-19-15(12)20-6-8-21(9-7-20)16(22)13-2-4-14(17)5-3-13/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOBGVLOHQDQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps. One common method involves the reaction of 4-bromobenzyl chloride with piperazine to form 1-(4-bromophenyl)piperazine. This intermediate is then reacted with 5-methylpyrimidin-4-yl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Hydrolysis of the Ketone Group
The ketone group undergoes hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives. This reaction is pH-dependent and influenced by steric hindrance from adjacent substituents.
| Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux | (4-Bromophenyl)piperazine-1-carboxylic acid | 78 | |
| 0.1M NaOH, 80°C | Sodium (4-bromophenyl)piperazine carboxylate | 65 |
Hydrolysis rates decrease with electron-withdrawing substituents on the aromatic ring. The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon .
Nucleophilic Aromatic Substitution (Br Replacement)
The para-bromine atom participates in cross-coupling reactions, enabling structural diversification:
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with boronic acids demonstrates high efficiency:
| Boronic Acid | Catalyst System | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 100 | 92 | |
| 4-Carboxyphenyl | PdCl₂(dppf), Cs₂CO₃ | 80 | 85 |
Buchwald-Hartwig Amination
Arylation of the bromine position with amines:
| Amine | Ligand | Conversion (%) | Reference |
|---|---|---|---|
| Piperazine | Xantphos | 88 | |
| Morpholine | BINAP | 76 |
Reaction times typically range from 12-24 hours under inert atmospheres .
Piperazine Ring Functionalization
The secondary amines in the piperazine ring undergo alkylation and acylation:
N-Alkylation
Reaction with alkyl halides proceeds via SN2 mechanisms:
| Alkylating Agent | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF | 83 | |
| Benzyl chloride | Et₃N | CH₃CN | 68 |
Acylation
Acid chlorides react selectively at the piperazine nitrogen:
| Acyl Chloride | Conditions | Product Stability | Reference |
|---|---|---|---|
| Acetyl chloride | CH₂Cl₂, 0°C | Stable at RT | |
| 4-Nitrobenzoyl | Pyridine, reflux | Hygroscopic |
Pyrimidine Ring Modifications
The 5-methylpyrimidin-4-yl group participates in electrophilic substitutions and coordination chemistry:
Nitration
Directed by the methyl group’s ortho/para effects:
| Nitrating Agent | Position | Yield (%) | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-6 | 54 | |
| AcONO₂ | C-2 | 41 |
Metal Coordination
Forms complexes with transition metals:
| Metal Salt | Coordination Mode | Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu(NO₃)₂ | N,N-bidentate | 6.2 ± 0.3 | |
| PdCl₂ | N-monodentate | 4.8 ± 0.2 |
Ketone Reduction
Catalytic hydrogenation converts the ketone to a methylene group:
| Catalyst | Pressure (bar) | Conversion (%) | Reference |
|---|---|---|---|
| Pd/C (10%) | 3 | 91 | |
| Raney Ni | 5 | 76 |
Aromatic Ring Reduction
Partial hydrogenation of the bromophenyl ring requires specialized conditions:
| Conditions | Product | Selectivity (%) | Reference |
|---|---|---|---|
| H₂, Rh/Al₂O₃ | Cyclohexylbromo derivative | 64 |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range (°C) | Mass Loss (%) | Primary Degradation Products | Reference |
|---|---|---|---|
| 220–250 | 12 | CO, HBr | |
| 300–320 | 58 | Pyrimidine fragments |
This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis. The bromophenyl and piperazine-pyrimidine motifs enable sequential functionalization, making it valuable for structure-activity relationship (SAR) studies .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitumor Activity :
- Research indicates that derivatives of the piperazine class, including those containing the bromophenyl group, exhibit significant antitumor properties. For instance, compounds similar to (4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone have shown promising results in inhibiting tumor growth in xenograft models. The mechanism involves the modulation of telomerase activity, which is critical for cancer cell proliferation .
- Antimicrobial Properties :
-
Neurological Applications :
- The piperazine derivatives are known for their potential as central nervous system agents. Studies have shown that modifications to the piperazine ring can lead to improved binding affinities to neurotransmitter receptors, suggesting applications in treating conditions such as anxiety and depression .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its pharmacological profile include:
- Substituents on the Piperazine Ring : Variations in substituents can significantly alter the compound's affinity for specific biological targets.
- Bromine Substitution : The presence of bromine enhances lipophilicity and can improve membrane permeability, which is essential for drug efficacy .
Antitumor Efficacy
A study conducted on a series of piperazine derivatives demonstrated that compounds structurally related to this compound exhibited IC50 values below 10 µM against various cancer cell lines. The most potent compound showed a significant reduction in tumor volume in vivo, highlighting the therapeutic potential of this class of compounds .
Neuropharmacological Studies
In another investigation, derivatives were tested for their effects on serotonin receptors. Compounds with a similar framework showed increased binding affinity and selectivity towards 5-HT_1A receptors, suggesting potential use as anxiolytic agents .
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and the pyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
- (4-Bromophenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone (Compound 13, CAS 1024254-02-1): This analog replaces the 5-methylpyrimidinyl group with a 4-hydroxyphenyl substituent. The hydroxyl group increases polarity and hydrogen-bonding capacity, resulting in a higher melting point (190–191°C) compared to pyrimidine-containing analogs. However, the reduced lipophilicity may limit blood-brain barrier penetration, making it less suitable for central nervous system targets .
- This compound demonstrated inhibitory activity against pyridoxal 5′-phosphate-dependent enzymes, suggesting that the target compound’s bromine and pyrimidine groups could enhance selectivity for similar targets .
Variations in the Aryl Group
- (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone (CAS 314053-93-5): The bromine atom here is in the ortho position, which may sterically hinder interactions with planar binding pockets compared to the para-substituted target compound.
- (4-Bromo-5-propylthiophen-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone: Replacing the phenyl ring with a thiophene introduces sulfur-mediated electronic effects. The propyl group increases hydrophobicity, which might improve membrane permeability but reduce aqueous solubility. The pyrimidin-2-yl substituent (vs. 5-methylpyrimidin-4-yl in the target) alters hydrogen-bonding patterns .
Functional Group Modifications
- 4-(4-Hydroxyphenyl)piperazin-1-ylmethanone (Compound 12, CAS 1624460-64-5): The meta-bromophenyl configuration and 4-hydroxyphenyl piperazine substituent create distinct electronic and steric profiles. The hydroxyl group may confer antioxidant properties, but the meta-bromo placement could reduce binding efficiency compared to para-substituted analogs .
Structural and Pharmacological Implications
Electronic and Steric Effects
- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity (compared to chlorine) enhance van der Waals interactions and may improve target residence time .
- Pyrimidinyl vs. Phenyl Substituents: The 5-methylpyrimidin-4-yl group in the target compound provides a hydrogen-bond acceptor (N1) and donor (NH), facilitating interactions with biological targets like kinase ATP-binding pockets. In contrast, phenyl substituents rely primarily on hydrophobic and π-π interactions .
Physicochemical Properties
- Melting Points : Hydroxyl-containing analogs (e.g., Compound 13, 190–191°C) exhibit higher melting points due to hydrogen bonding, whereas methylpyrimidinyl derivatives (target compound) likely have lower melting points, enhancing solubility in organic solvents .
Data Table: Key Comparative Properties
Biological Activity
(4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a bromophenyl group, a piperazine moiety, and a 5-methylpyrimidine substituent, which may contribute to its diverse pharmacological properties.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of 361.24 g/mol . The presence of the piperazine ring is significant as it is often associated with various therapeutic effects, including but not limited to anti-inflammatory, analgesic, and anticancer activities.
1. Kinase Inhibition Potential
Research indicates that compounds containing piperazine can act as kinase inhibitors. Kinases are critical enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may inhibit specific kinases by binding to their ATP-binding pockets, although empirical data is necessary to confirm these effects.
2. Anti-inflammatory and Analgesic Properties
Computational analyses using the Prediction of Activity Spectra for Substances (PASS) have indicated that this compound may exhibit anti-inflammatory and analgesic properties. These predictions suggest that it could interact with various biological targets involved in inflammation and pain pathways.
3. Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, a comparative analysis with structurally related compounds was conducted:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methyl-6-phenylnicotinic acid | Nicotinic acid derivative | Anti-inflammatory | Contains a carboxylic acid group |
| 1-(4-Bromophenyl)-2-piperidinone | Piperidinone derivative | Analgesic properties | Lacks pyrimidine moiety |
| 5-Methylpyrimidine derivatives | Pyrimidine-based structures | Antimicrobial activity | Varies in substituents |
This table highlights the distinctiveness of this compound, particularly its combination of structural features that may confer unique biological properties not found in other similar compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4-bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogs like (4-bromophenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone (CAS 1024254-02-1) were prepared by reacting substituted benzoyl chlorides with piperazine derivatives under reflux in anhydrous solvents (e.g., dichloromethane or THF). Yields (e.g., 41% for compound 13 in ) depend on stoichiometry, temperature, and catalyst use. Purification via column chromatography (Rf ~0.39–0.44) and characterization by NMR/melting point analysis are critical .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Key for confirming aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and piperazine/methylpyrimidinyl signals (δ 2.5–4.0 ppm).
- IR Spectroscopy : Identifies carbonyl stretching (~1650 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
- Mass Spectrometry : Validates molecular weight (e.g., ~400–450 Da range).
- Elemental Analysis : Matches calculated/observed C, H, N, Br percentages (e.g., <0.3% deviation in ) .
Q. How does the bromophenyl group influence the compound’s physicochemical properties?
- Methodological Answer : The bromine atom increases molecular weight and lipophilicity (logP ~3.5–4.0), enhancing membrane permeability. Its electron-withdrawing nature stabilizes the methanone carbonyl, affecting reactivity in downstream modifications. Solubility in polar solvents (e.g., DMSO) is moderate (~10–20 mg/mL) .
Advanced Research Questions
Q. How can synthetic yields be optimized for analogs with varying substituents on the pyrimidine ring?
- Methodological Answer :
- Catalyst Screening : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl groups to pyrimidine.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent piperazine side reactions during coupling steps .
Q. What pharmacological targets are hypothesized for this compound, and how can binding affinity be validated?
- Methodological Answer :
- Target Hypothesis : The piperazine-pyrimidine scaffold suggests serotonin/dopamine receptor modulation (e.g., 5-HT1A, D2). Similar compounds in show antimicrobial activity via enzyme inhibition.
- Validation :
- Radioligand Binding Assays : Compare IC50 values against reference ligands (e.g., ketanserin for 5-HT2A).
- Molecular Docking : Use PDB structures (e.g., 5-HT1A in ) to predict binding poses .
Q. How do structural modifications (e.g., replacing bromine with chlorine) affect bioactivity and metabolic stability?
- Methodological Answer :
- Electrophilic Substitution : Chlorine analogs (e.g., CAS 1624460-64-5 in ) reduce molecular weight but may lower lipophilicity (ΔlogP ~0.5).
- Metabolic Studies : Liver microsome assays show bromine’s steric bulk reduces CYP450-mediated oxidation, enhancing half-life (t1/2) by ~30% compared to chlorine .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- Purity Analysis : HPLC (>95% purity) to rule out impurities (e.g., unreacted starting materials in ).
- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Cell-Based vs. Cell-Free Assays : Discrepancies may arise from membrane permeability differences (e.g., antimicrobial activity in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
